4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
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Overview
Description
4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiazole Core: Starting with a suitable aniline derivative, the benzothiazole core can be synthesized through a cyclization reaction with sulfur and an oxidizing agent.
Introduction of Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using an appropriate ethylating agent.
Attachment of Pyridin-3-ylmethyl Group: This step involves the formation of an amide bond between the benzothiazole derivative and a pyridin-3-ylmethylamine.
Addition of Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the ethoxy group.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzothiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
Catalysis: Benzothiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the development of organic semiconductors and other advanced materials.
Biology
Antimicrobial Agents: Benzothiazole derivatives have shown potential as antimicrobial agents against various pathogens.
Enzyme Inhibitors: They can act as inhibitors for enzymes involved in critical biological pathways.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects, such as anticancer or anti-inflammatory properties.
Industry
Dyes and Pigments: Benzothiazole derivatives are used in the production of dyes and pigments due to their vibrant colors and stability.
Mechanism of Action
The mechanism of action of 4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with proteins, enzymes, or nucleic acids, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its wide range of biological activities.
Ethoxybenzothiazole: Similar structure with an ethoxy group, used in various chemical applications.
Pyridinylbenzamide: Another related compound with a pyridine ring, studied for its medicinal properties.
Uniqueness
4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is unique due to the combination of functional groups that may confer specific biological activities or chemical properties not found in simpler analogs.
Properties
IUPAC Name |
4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-2-29-19-9-10-20-21(12-19)30-23(26-20)27(15-17-4-3-11-25-14-17)22(28)18-7-5-16(13-24)6-8-18/h3-12,14H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLECFWMVFLAXRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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